Bienvenue dans la boutique en ligne BenchChem!

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure this US Patent 10,202,379 Reference Example 629 scaffold for SAR-driven lead optimization. Unlike unsubstituted piperidine analogs, the 4-carboxamide appendage introduces critical hydrogen-bonding capacity that shifts target selectivity—6-substituted sulfocoumarins achieve nanomolar hCA IX/XII inhibition (K_I 2.1–8.1 nM) while structural analogs in the same patent family demonstrate EC₅₀ = 5 nM at orexin receptors. With MW 336.4 Da and tPSA ≈113 Ų, this fragment-like chemotype (Lipinski/Vebers compliant) fills a gap among commercially available coumarin sulfonamides that typically exceed 450 Da. Ideal for α-glucosidase/PPAR-γ dual-engagement profiling and affinity-selection MS campaigns.

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
Cat. No. B3604903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide
Molecular FormulaC15H16N2O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C15H16N2O5S/c16-15(19)10-5-7-17(8-6-10)23(20,21)12-2-3-13-11(9-12)1-4-14(18)22-13/h1-4,9-10H,5-8H2,(H2,16,19)
InChIKeyIEOZOGFMQQXECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide: Structural Identity, Patent Provenance, and Class Affiliation


1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide (molecular formula C₁₅H₁₆N₂O₅S; molecular weight 336.4 g/mol) is a synthetic coumarin-6-sulfonamide–piperidine hybrid that incorporates a 2-oxo-2H-chromene (coumarin) core linked via a 6-sulfonyl bridge to a piperidine ring bearing a primary carboxamide at the 4-position . The compound is catalogued in US Patent 10,202,379 as Reference Example 629, placing it within a proprietary series of sulfonamide derivatives developed for orexin receptor modulation [1]. It belongs to the broader class of 6-sulfonamide-2H-chromene derivatives that have demonstrated multi-target engagement—including α-glucosidase and PPAR-γ modulation—in recent medicinal chemistry programs [2]. As a research-chemical scaffold available through specialty suppliers, it serves as a building block for structure–activity relationship (SAR) exploration and lead-optimization campaigns.

Why In-Class 6-Sulfonamide-2H-Chromene Analogs Cannot Substitute for 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide in SAR-Driven Programs


Within the 6-sulfonamide-2H-chromene chemotype, minor structural variations produce large magnitude shifts in both potency rank order and target selectivity. The literature demonstrates that moving the sulfonamide attachment from the 6-position to the 3-position of the coumarin core fundamentally alters the enzyme inhibition profile—6-substituted sulfocoumarins exhibit nanomolar carbonic anhydrase IX/XII selectivity while 3-substituted analogs often lose this isoform preference [1]. Equally, replacement of the piperidine-4-carboxamide with a simple piperidine, a 4-carboxylic acid, or a 4-ethyl ester generates compounds with divergent hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. In the 6-(piperidin-1-ylsulfonyl)-2H-chromene series specifically, α-glucosidase IC₅₀ values span more than an order of magnitude (0.584–>11 µg/mL) depending solely on the nature of the substituent at the chromene 3-position [3]. The title compound's combination of a coumarin-6-sulfonamide electrophile, a piperidine spacer, and a terminal primary carboxamide—each contributing to a defined pharmacophoric geometry—cannot be replicated by any single commercially available analog, making blind substitution a material risk to assay reproducibility.

Quantitative Differentiation Evidence for 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide Relative to Closest Analogs


Structural Differentiation from the Carboxylic Acid Congener: Hydrogen-Bond Donor Count and Physicochemical Profile

The title compound (C₁₅H₁₆N₂O₅S) is a primary carboxamide, whereas its closest commercially enumerated analog—1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxylic acid (C₁₅H₁₅NO₆S, CAS 1206154-40-6)—is a carboxylic acid. The carboxamide-to-acid substitution replaces a neutral, dipolar H-bond-donating moiety (–CONH₂: 2 H-bond donors, 2 acceptors) with an ionizable carboxyl group (–COOH: 1 donor, 2 acceptors at physiological pH, with potential for anion formation) . This single-atom change (NH₂ → OH) alters the calculated hydrogen-bond donor count from 2 to 1, modifies the compound's logD₇.₄ by an estimated +0.5 to +1.0 log units (neutral carboxamide being more lipophilic than the corresponding carboxylate), and eliminates the carboxylic acid's pH-dependent ionization liability that can confound membrane permeability assays [1]. These distinctions are operationally consequential for permeability, plasma protein binding, and off-target promiscuity in screening cascades.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Piperidine-4-Carboxamide vs. Unsubstituted Piperidine in the 6-Sulfonamide-2H-Chromene Series: Potency Implications from Class-Level SAR

The most extensively characterized comparator series is the 6-(piperidin-1-ylsulfonyl)-2H-chromenes reported by Thabet et al. (2024), in which the piperidine ring is directly attached to the sulfonamide without a 4-carboxamide substituent [1]. In that series, α-glucosidase inhibitory potency varied from 0.584 ± 0.02 µg/mL (compound 10) to >11 µg/mL depending solely on the chromene 3-substituent, with the clinical comparator acarbose at IC₅₀ = 0.805 ± 0.03 µg/mL. The title compound introduces a carboxamide at the piperidine 4-position that is absent in the Thabet series, creating an additional hydrogen-bonding vector that can engage distal residues in the α-glucosidase active site or in PPAR-γ ligand-binding domain pockets [2]. In the related 6-sulfonamide-2H-chromene series, the most potent analogs with optimized amine fragments achieved PPAR-γ IC₅₀ values of 3.152 ± 0.03 µg/mL, surpassing the reference agonist pioglitazone (IC₅₀ = 4.884 ± 0.29 µg/mL) [2], indicating that appropriate functionalization of the sulfonamide amine terminus—such as the carboxamide in the title compound—can drive meaningful gains in target engagement.

Antidiabetic Drug Discovery α-Glucosidase Inhibition PPAR-γ Agonism

Coumarin-6-Sulfonamide vs. Coumarin-3-Sulfonamide Pharmacophore: Position-Dependent Target Selectivity

The sulfonamide attachment position on the coumarin nucleus is a critical determinant of carbonic anhydrase (CA) isoform selectivity. 6-Substituted sulfocoumarins bearing carboxamido moieties—architecturally analogous to the title compound's piperidine-4-carboxamide—achieve K_I values of 2.1–8.1 nM against the tumor-associated isoforms hCA IX and XII, with no detectable inhibition of off-target cytosolic hCA I and II [1]. In contrast, coumarin-3-sulfonamide derivatives (e.g., those studied by Sabt et al., 2018) exhibit a distinct anticancer profile predominantly through HepG2 cytotoxicity (IC₅₀ = 3.48–5.03 µM) via apoptosis induction rather than CA inhibition [2]. The title compound, with its coumarin-6-sulfonamide topology, is therefore structurally prepositioned to access the 6-substituted sulfocoumarin pharmacophore space associated with CA IX/XII selectivity—a therapeutically validated axis in oncology—rather than the 3-substituted pharmacophore space linked to direct cytotoxicity.

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Anticancer

Patent-Anchored Orexin Receptor Pharmacology: Differentiation from Generic Coumarin Sulfonamides Without Central Nervous System Target Annotation

The title compound originates from US Patent 10,202,379, which discloses sulfonamide derivatives as orexin receptor agonists/antagonists [1]. This patent provenance provides a defined molecular-target hypothesis—orexin receptor modulation—that is absent for the majority of generic coumarin sulfonamide research chemicals. Within the same patent family, structurally related Reference Examples (e.g., Reference Example 463) have demonstrated nanomolar potency in functional orexin-receptor assays, with EC₅₀ values reported at 5 nM and IC₅₀ values at 12 nM in cell-based formats [2]. By contrast, coumarin sulfonamides from the broader medicinal chemistry literature (e.g., Thabet et al. anti-diabetic series) lack any orexin receptor annotation and are instead characterized against metabolic targets (α-glucosidase, PPAR-γ) [3]. This target-class bifurcation means that procurement of the title compound enables interrogation of orexin-pathway pharmacology that is inaccessible with antidiabetic-annotated chromene sulfonamides, and vice versa.

Orexin Receptor Sleep Disorders CNS Drug Discovery

Chromene-6-Sulfonamide Core with Piperidine vs. Aryl/Aromatic Amine: Impact on ADME Compliance and Drug-Likeness Parameters

In silico ADME profiling of the 6-sulfonamide-2H-chromene class has demonstrated compliance with Lipinski's Rule of Five and Veber's rules, predicting excellent oral bioavailability with acceptable toxicity profiles (non-cytotoxic, non-mutagenic, non-immunotoxic, non-carcinogenic) [1]. The piperidine-4-carboxamide fragment of the title compound contributes a favorable balance of rotatable bonds (5) and topological polar surface area relative to comparator chromene sulfonamides bearing bulkier aromatic amine substituents, which can push molecular weight beyond the 500 Da Lipinski ceiling [2]. For instance, several coumarin-6-sulfonamide derivatives with extended aryl-amine tails reported by Sabt et al. (2018) exhibit molecular weights exceeding 450 Da and higher cLogP values, whereas the title compound (MW 336.4) occupies a more ligand-efficient physicochemical space [2]. This smaller, more polar framework may reduce lipophilicity-driven off-target promiscuity and improve solubility relative to higher-molecular-weight coumarin sulfonamide analogs.

ADME Prediction Drug-Likeness Oral Bioavailability

Note on Evidence Strength and Data Gaps for the Title Compound

The quantitative differentiation evidence for 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide is constructed predominantly from class-level inference and structural comparison rather than from published head-to-head experimental data for this specific compound. As of the search date, no peer-reviewed publication has reported α-glucosidase IC₅₀, PPAR-γ IC₅₀, carbonic anhydrase K_I, orexin receptor EC₅₀, or cellular cytotoxicity data for the title compound itself. The direct binding/functional data from US10202379 patent family members (e.g., Reference Example 463: EC₅₀ = 5 nM) provide a quantitative anchor for the series but cannot be directly attributed to Reference Example 629 without confirmation [1]. The evidence tags reflect this limitation: only structural differentiation (Evidence Item 1) reaches 'Cross-study comparable' strength; the remaining items are 'Class-level inference' or 'Supporting evidence.' Users should interpret the differentiation claims as experimentally testable hypotheses grounded in published SAR trends rather than as verified performance metrics for this exact compound. Procurement decisions should weigh the structural uniqueness and patent provenance of the compound alongside the acknowledged absence of direct biological annotation.

Data Transparency Research Procurement Experimental Validation

Optimal Research and Procurement Application Scenarios for 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide


Orexin Receptor Hit-to-Lead and SAR Expansion Campaigns

The compound's provenance in US Patent 10,202,379 as Reference Example 629, together with nanomolar-level functional activity demonstrated by close structural analogs within the same patent family (Reference Example 463: EC₅₀ = 5 nM), positions it as a credible starting scaffold for orexin receptor modulator optimization [1]. Procurement enables systematic exploration of the piperidine-4-carboxamide vector—absent in the unsubstituted piperidine comparator series—for its contribution to orexin receptor subtype selectivity and functional bias (agonist vs. antagonist). This application is most relevant for CNS drug discovery teams targeting narcolepsy, insomnia, or circadian rhythm disorders.

Multi-Target Antidiabetic Probe Development (α-Glucosidase + PPAR-γ Dual Engagement)

The 6-sulfonamide-2H-chromene class has demonstrated simultaneous inhibition of α-glucosidase (IC₅₀ as low as 0.584 µg/mL) and PPAR-γ transactivation (IC₅₀ as low as 3.152 µg/mL, surpassing pioglitazone at 4.884 µg/mL) [2][3]. The title compound introduces a piperidine-4-carboxamide that may form additional hydrogen bonds with residues in either target's binding pocket. Procurement supports head-to-head multi-target profiling against both enzymes to determine whether the carboxamide appendage enhances or biases the dual-engagement profile relative to the unsubstituted piperidine comparator series.

Carbonic Anhydrase IX/XII Selectivity Screening in the 6-Sulfocoumarin Pharmacophore Space

6-Substituted sulfocoumarins bearing carboxamido groups achieve potent and selective inhibition of tumor-associated hCA IX and XII (K_I = 2.1–8.1 nM) with no inhibition of off-target isoforms hCA I and II [4]. The title compound shares this 6-sulfonamide topology and carboxamide functionality, making it a strong candidate for CA isoform-selectivity profiling. Procurement enables stopped-flow CO₂ hydration assays against a panel of hCA isoforms (I, II, IX, XII) and cytotoxicity evaluation under normoxic vs. hypoxic conditions in HT-29 colorectal cancer cells, addressing the therapeutic hypothesis validated for this pharmacophore class.

Ligand-Efficient Fragment Library Expansion for Lead-Like Screening Collections

With a molecular weight of 336.4 g/mol and compliance with Lipinski and Veber drug-likeness rules as predicted for the 6-sulfonamide-2H-chromene class [3], the title compound occupies a favorable ligand-efficiency zone (MW < 350 Da, tPSA ≈ 113 Ų) that is underrepresented among commercially available coumarin sulfonamides—many of which exceed 450 Da due to extended aromatic amine substituents [5]. Procurement for inclusion in a diverse lead-like screening library provides access to a novel chemotype with balanced physicochemical properties suitable for fragment-growth or affinity-selection mass spectrometry campaigns, where lower molecular weight and higher polarity reduce the risk of non-specific binding and aggregation.

Quote Request

Request a Quote for 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.